molecular formula C62H97N15O14 B15289112 H-D-Phe-D-Asn-D-Leu-D-Pro-D-Leu-Gly-D-Asn-D-Tyr-D-Lys-D-Lys-D-Pro-ol CAS No. 62031-54-3

H-D-Phe-D-Asn-D-Leu-D-Pro-D-Leu-Gly-D-Asn-D-Tyr-D-Lys-D-Lys-D-Pro-ol

Cat. No.: B15289112
CAS No.: 62031-54-3
M. Wt: 1276.5 g/mol
InChI Key: MSJSNXQCIRMHFJ-WIRNGOBFSA-N
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Description

H-D-Phe-D-Asn-D-Leu-D-Pro-D-Leu-Gly-D-Asn-D-Tyr-D-Lys-D-Lys-D-Pro-ol is a synthetic peptide composed of multiple D-amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Phe-D-Asn-D-Leu-D-Pro-D-Leu-Gly-D-Asn-D-Tyr-D-Lys-D-Lys-D-Pro-ol typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of D-amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino group.

    Coupling: of the next D-amino acid using coupling reagents such as HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired sequence is achieved.

    Cleavage: of the peptide from the resin and final deprotection.

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

H-D-Phe-D-Asn-D-Leu-D-Pro-D-Leu-Gly-D-Asn-D-Tyr-D-Lys-D-Lys-D-Pro-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as tyrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine.

Scientific Research Applications

H-D-Phe-D-Asn-D-Leu-D-Pro-D-Leu-Gly-D-Asn-D-Tyr-D-Lys-D-Lys-D-Pro-ol has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mechanism of Action

The mechanism of action of H-D-Phe-D-Asn-D-Leu-D-Pro-D-Leu-Gly-D-Asn-D-Tyr-D-Lys-D-Lys-D-Pro-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    H-D-Phe-D-Asn-D-Leu-D-Pro-D-Leu-Gly-D-Asn-D-Tyr-D-Lys-D-Lys-D-Pro: Similar structure but lacks the terminal alcohol group.

    H-D-Phe-D-Asn-D-Leu-D-Pro-D-Leu-Gly-D-Asn-D-Tyr-D-Lys-D-Lys-D-Pro-NH2: Similar structure but has an amide group instead of an alcohol group.

Uniqueness

H-D-Phe-D-Asn-D-Leu-D-Pro-D-Leu-Gly-D-Asn-D-Tyr-D-Lys-D-Lys-D-Pro-ol is unique due to its specific sequence of D-amino acids and the presence of a terminal alcohol group. This structure can confer distinct biological and chemical properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

62031-54-3

Molecular Formula

C62H97N15O14

Molecular Weight

1276.5 g/mol

IUPAC Name

(2R)-N-[(2R)-1-[[(2R)-6-amino-1-[[(2R)-6-amino-1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-4-amino-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]butanediamide

InChI

InChI=1S/C62H97N15O14/c1-36(2)28-45(74-60(89)50-19-13-27-77(50)62(91)49(29-37(3)4)75-59(88)48(33-52(67)81)72-54(83)42(65)30-38-14-6-5-7-15-38)55(84)68-34-53(82)69-47(32-51(66)80)58(87)73-46(31-39-20-22-41(79)23-21-39)57(86)70-43(17-8-10-24-63)56(85)71-44(18-9-11-25-64)61(90)76-26-12-16-40(76)35-78/h5-7,14-15,20-23,36-37,40,42-50,78-79H,8-13,16-19,24-35,63-65H2,1-4H3,(H2,66,80)(H2,67,81)(H,68,84)(H,69,82)(H,70,86)(H,71,85)(H,72,83)(H,73,87)(H,74,89)(H,75,88)/t40-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m1/s1

InChI Key

MSJSNXQCIRMHFJ-WIRNGOBFSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)NCC(=O)N[C@H](CC(=O)N)C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N2CCC[C@@H]2CO)NC(=O)[C@H]3CCCN3C(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@@H](CC4=CC=CC=C4)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N2CCCC2CO)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=CC=C4)N

Origin of Product

United States

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